molecular formula C14H22N2 B1525333 1-Benzyl-N,3-dimethylpiperidin-4-amine CAS No. 1251242-34-8

1-Benzyl-N,3-dimethylpiperidin-4-amine

Cat. No. B1525333
M. Wt: 218.34 g/mol
InChI Key: IHQIWSDHRQUUHL-UHFFFAOYSA-N
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Description

1-Benzyl-N,3-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1251242-34-8 . It has a molecular weight of 218.34 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 1-Benzyl-N,3-dimethylpiperidin-4-amine is 1S/C14H22N2/c1-12-10-16 (9-8-14 (12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Benzyl-N,3-dimethylpiperidin-4-amine is a liquid at room temperature . It has a molecular weight of 218.34 .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Degradable Poly(β-amino esters) were synthesized using a process that involved secondary amines like N,N‘-dimethylethylenediamine. These polymers exhibited noncytotoxic properties and interacted with plasmid DNA, indicating potential applications in gene delivery and biomedical materials (Lynn & Langer, 2000).
  • Organic Chemistry and Reaction Mechanisms :

    • Studies on electrophilicity-nucleophilicity relations used N,N-Dimethyl-4-aminophenyl cation as a probe, providing insights into the reactivity of nucleophiles and the modification of Mayr's equation for diverse reactions (Dichiarante, Fagnoni, & Albini, 2008).
  • Materials Science and Engineering :

    • The electronic structure of π-Conjugated Redox Systems with Borane/Borataalkene End Groups was investigated, where the absorption bands of organoborane anion radicals resembled those of corresponding amine radical cations (Fiedler et al., 1996).
    • Enhanced corrosion resistance of mild steel in acidic solutions was studied using derivatives like (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, demonstrating significant inhibition efficiency (Salarvand et al., 2017).
  • Synthetic Chemistry Applications :

    • In the field of synthetic chemistry, benzylamines and derivatives were synthesized through various methods, showing potential applications in pharmaceuticals and fine chemicals. For instance, benzylamines were obtained via iron-catalyzed direct amination of benzyl alcohols, highlighting a sustainable approach to these important compounds (Yan, Feringa, & Barta, 2016).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-benzyl-N,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQIWSDHRQUUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N,3-dimethylpiperidin-4-amine

Synthesis routes and methods

Procedure details

A mixture of methylamine hydrochloride (1.40 g) in methanol (30 ml) at 0° under nitrogen is treated with potassium hydroxide pellets (331 mg) followed by the racemic 1-benzyl-3-methyl-4-piperidone (3.00 g) and is stirred at 0° for 20 min. Then sodium cyanoborohydride (371 mg) is added, and the reaction mixture is warmed to 20°-25° and stirred at 20°-25° for 18 hrs. The mixture is then adjusted to pH 2.5 with 3M aqueous hydrochloric acid, concentrated under reduced pressure, diluted with water (40 ml), adjusted to pH 12 with potassium hydroxide pellets, saturated with sodium chloride, and extracted with methylene chloride (3×40 ml). The combined organic phase is dried over sodium sulfate and concentrated under reduced pressure to give the 1-benzyl-3-methyl-4-(methylamino)piperidine intermediate as a diastereomeric mixture.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
371 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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